molecular formula C14H19NO2 B1490025 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol CAS No. 2071046-54-1

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol

Cat. No. B1490025
CAS RN: 2071046-54-1
M. Wt: 233.31 g/mol
InChI Key: WRKGZEPBVDVQDJ-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol, also known as 1-(2,3-DHBFM)PIP, is a synthetic molecule that has recently been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This molecule is of particular interest due to its unique structure and properties, which may be beneficial in various ways.

Scientific Research Applications

Central Nervous System Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. Initial studies indicated that certain derivatives exhibit marked inhibition of tetrabenazine-induced ptosis, suggesting a role in neurological disorders treatment (Bauer et al., 1976).

Insecticidal Applications

Compounds related to 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol have been identified as insecticidal agents. For example, neolignans isolated from Piper decurrens have demonstrated insecticidal activity, highlighting the potential use of these compounds in agricultural pest control (Chauret et al., 1996).

Synthetic Methodologies

Research into the synthetic methodologies of related compounds has been conducted to facilitate the development of novel pharmaceuticals and chemicals. Studies on the synthesis of various heterocyclic compounds, including those incorporating the 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol scaffold, provide insight into the versatility and potential applications of these molecules (Morón et al., 1983).

Crystal Structure and Biological Importance

The crystal structure of novel bioactive heterocycles containing the piperidin-3-ol moiety has been studied for its biological significance. These studies are crucial for understanding the molecular basis of drug action and for designing new therapeutics (Thimmegowda et al., 2009).

Medicinal Chemistry Applications

Derivatives of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol have been explored for their medicinal chemistry applications, including their use as antipsychotic, antidepressant, and antianxiety agents. These compounds' synthesis and pharmacological evaluation contribute to the development of new treatments for psychiatric disorders (Silanes et al., 2004).

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-13-2-1-6-15(10-13)9-11-3-4-14-12(8-11)5-7-17-14/h3-4,8,13,16H,1-2,5-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKGZEPBVDVQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,3-Dihydrobenzofuran-5-yl)methyl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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